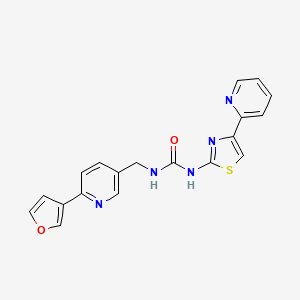

1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea

Description

1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea is a urea-based heterocyclic compound featuring a pyridine-furan hybrid moiety and a thiazole-pyridine substituent. The molecule combines a urea linker with two distinct aromatic systems: a 6-(furan-3-yl)pyridin-3-ylmethyl group and a 4-(pyridin-2-yl)thiazol-2-yl group.

Properties

IUPAC Name |

1-[[6-(furan-3-yl)pyridin-3-yl]methyl]-3-(4-pyridin-2-yl-1,3-thiazol-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O2S/c25-18(24-19-23-17(12-27-19)16-3-1-2-7-20-16)22-10-13-4-5-15(21-9-13)14-6-8-26-11-14/h1-9,11-12H,10H2,(H2,22,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBPTUOPZUBFOFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)NCC3=CN=C(C=C3)C4=COC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea is a compound that has garnered attention due to its potential biological activities, particularly in the realm of cancer treatment. This article delves into the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound, supported by various research findings.

Synthesis

The synthesis of 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea typically involves multi-step organic reactions. Key steps include:

- Formation of the Furan-Pyridine Intermediate : This step involves coupling a furan derivative with a pyridine derivative, often utilizing palladium-catalyzed cross-coupling reactions.

- Introduction of the Thiazole Group : The thiazole moiety is introduced through nucleophilic substitution reactions.

- Urea Formation : The final step reacts the intermediate with an isocyanate or urea derivative to yield the target compound .

Biological Activity

Research indicates that compounds containing urea and thiazole derivatives exhibit significant biological activities, including cytotoxic effects against various cancer cell lines.

Cytotoxic Activity

A study evaluating a series of urea derivatives demonstrated that those containing pyridine and thiazole rings showed promising cytotoxic activity against several cancer cell lines, including:

- HCC1937

- Capan-1

- MCF7

- HeLa

The cytotoxicity was assessed using the MTT assay, revealing that certain derivatives significantly inhibited cell proliferation .

Structure-Activity Relationship (SAR)

The SAR analysis highlights that specific structural features contribute to the biological activity of these compounds:

- Pyridine and Thiazole Rings : The presence of these rings is crucial for enhancing cytotoxic activity.

- Substituents on the Rings : Electron-donating groups like methyl enhance activity, while electron-withdrawing groups can also play a role in modulating efficacy .

- Hydrophobic Interactions : Molecular dynamics simulations suggest that hydrophobic contacts are significant for the interaction between these compounds and their biological targets .

Case Studies

Several studies have reported on the biological efficacy of related compounds:

- Thiazole Derivatives : Compounds incorporating thiazole moieties displayed notable anticancer properties in various models, with some achieving IC50 values lower than standard chemotherapy agents like doxorubicin .

- Pyridine Derivatives : Pyridine-containing compounds have been shown to exhibit cytotoxicity across multiple cancer cell lines, indicating their potential as therapeutic agents .

Data Summary

The following table summarizes key findings related to the biological activities of 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea and its derivatives:

| Compound Name | Cell Lines Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | HCC1937 | < 10 | Tubulin inhibition |

| 2 | Capan-1 | < 15 | Induction of apoptosis |

| 3 | MCF7 | < 12 | Cell cycle arrest |

| 4 | HeLa | < 8 | Inhibition of DNA synthesis |

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The presence of furan in the target compound may enhance solubility compared to purely aromatic systems (e.g., phenyl groups in ), while the pyridine-thiazole moiety could improve binding affinity to kinase targets, as seen in RKI-1447 .

- Synthetic Efficiency : Yields for analogous urea-thiazole compounds (e.g., 83–89% in ) suggest that the target compound’s synthesis could be optimized using similar isocyanate coupling strategies .

Challenges :

- Steric hindrance from the pyridine-furan group may reduce reaction efficiency compared to simpler aryl systems (e.g., phenyl in ).

- Purification difficulties due to polar urea and heterocyclic moieties, as noted in .

Spectroscopic and Analytical Data

Comparisons with analogues suggest the following for the target compound:

Q & A

Basic: What are the standard synthetic routes for preparing this compound?

Answer:

The synthesis typically involves multi-step organic reactions. A common approach includes:

Heterocyclic core formation : Construct the pyridine-furan and pyridine-thiazol subunits separately via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki coupling for aryl-aryl bonds) .

Methylurea linkage : Connect the subunits using a urea-forming reaction, such as treating an amine intermediate with an isocyanate or carbodiimide reagent under inert conditions .

Purification : Techniques like column chromatography or recrystallization from ethanol/acetic acid mixtures are employed to isolate the product .

Key reagents include triethylamine (base) and solvents like DMF or ethanol, with reaction temperatures optimized between 60–100°C .

Basic: Which spectroscopic methods are critical for structural validation?

Answer:

- NMR Spectroscopy : 1H and 13C NMR confirm the connectivity of the pyridine, furan, thiazole, and urea moieties. For example, urea NH protons appear as broad singlets near δ 8.5–10.5 ppm, while aromatic protons in the pyridin-2-yl thiazole resonate between δ 7.5–8.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ ion matching C19H16N6O2S).

- IR Spectroscopy : Urea carbonyl stretches (~1640–1680 cm⁻¹) and heterocyclic C=N/C-O bands (~1500–1600 cm⁻¹) confirm functional groups .

Advanced: How can conflicting biological activity data be resolved for this compound?

Answer:

Contradictions in activity (e.g., varying IC50 values across assays) may arise from:

- Assay conditions : Differences in pH, solvent (DMSO vs. aqueous buffer), or cellular models (e.g., cancer cell lines vs. primary cells). Validate using standardized protocols like the NCI-60 panel .

- Target promiscuity : Screen against off-target kinases or receptors via selectivity profiling (e.g., kinase inhibition panels or SPR binding assays) .

- Metabolic instability : Assess stability in liver microsomes to rule out rapid degradation masking true activity .

Advanced: What strategies optimize yield in the urea-forming step?

Answer:

- Reagent stoichiometry : Use a 1.2:1 molar ratio of isocyanate to amine to minimize unreacted starting material .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine.

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate carbodiimide-mediated coupling .

- Temperature control : Maintain 0–5°C during exothermic reactions to prevent side product formation (e.g., biuret byproducts) .

Basic: What are plausible biological targets given its structure?

Answer:

The compound’s urea-thiazole-pyridine scaffold suggests:

- Kinase inhibition : Potential ATP-competitive binding to kinases (e.g., EGFR, VEGFR) due to the pyridine-thiazole moiety mimicking adenine .

- GPCR modulation : The furan group may interact with G protein-coupled receptors involved in inflammation or apoptosis .

- Enzyme inhibition : Urea derivatives often target hydrolases (e.g., carbonic anhydrase) or proteases via hydrogen bonding .

Advanced: How can computational modeling guide SAR studies?

Answer:

- Docking simulations : Use AutoDock Vina or Schrödinger to predict binding poses in kinase ATP pockets, focusing on urea-thiazole interactions with hinge regions .

- QSAR modeling : Correlate electronic parameters (HOMO/LUMO, logP) with activity data to prioritize substituents for synthesis (e.g., electron-withdrawing groups on pyridine to enhance binding) .

- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to identify persistent hydrogen bonds (e.g., urea NH with Asp1043 in EGFR) .

Basic: What purification challenges arise during synthesis?

Answer:

- Byproduct removal : Hydrolysis of the urea linkage under acidic conditions may require neutral pH workup .

- Polymorphism : Recrystallization from mixed solvents (e.g., EtOH/H2O) ensures a single crystalline form for consistent bioassay results .

- Hydrophobic impurities : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves closely related analogs .

Advanced: How to address low solubility in biological assays?

Answer:

- Prodrug design : Introduce phosphate or acetate groups on the furan ring to enhance aqueous solubility .

- Formulation : Use cyclodextrin-based complexes or nanoemulsions to improve bioavailability .

- Structural analogs : Replace the pyridin-2-yl group with pyridin-4-yl to alter dipole moments and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.